Cas no 2768326-87-8 (N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide)
2768326-87-8 structure
Product Name:N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide
Numéro CAS:2768326-87-8
Le MF:C21H27N3O
Mégawatts:337.45858502388
CID:6179740
PubChem ID:165485504
Update Time:2025-06-08
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide Propriétés chimiques et physiques
Nom et identifiant
-
- EN300-37332635
- N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide
- 2768326-87-8
- EN300-37408233
-
- Piscine à noyau: 1S/C21H27N3O/c25-20(21-11-15(12-21)13-21)23-17-6-9-24(10-7-17)8-5-16-14-22-19-4-2-1-3-18(16)19/h1-4,14-15,17,22H,5-13H2,(H,23,25)
- La clé Inchi: JVVWRSCLCNLBPH-UHFFFAOYSA-N
- Sourire: O=C(C12CC(C1)C2)NC1CCN(CCC2=CNC3C=CC=CC2=3)CC1
Propriétés calculées
- Qualité précise: 337.215412493g/mol
- Masse isotopique unique: 337.215412493g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 5
- Complexité: 496
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.1
- Surface topologique des pôles: 48.1Ų
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37332635-0.05g |
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide |
2768326-87-8 | 95% | 0.05g |
$1001.0 | 2023-07-06 | |
| Enamine | EN300-37332635-0.1g |
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide |
2768326-87-8 | 95% | 0.1g |
$1233.0 | 2023-07-06 | |
| Enamine | EN300-37332635-0.25g |
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide |
2768326-87-8 | 95% | 0.25g |
$1759.0 | 2023-07-06 | |
| Enamine | EN300-37332635-0.5g |
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide |
2768326-87-8 | 95% | 0.5g |
$2772.0 | 2023-07-06 | |
| Enamine | EN300-37332635-2.5g |
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide |
2768326-87-8 | 95% | 2.5g |
$6965.0 | 2023-07-06 | |
| Enamine | EN300-37332635-5.0g |
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide |
2768326-87-8 | 95% | 5.0g |
$10306.0 | 2023-07-06 | |
| Enamine | EN300-37332635-10.0g |
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide |
2768326-87-8 | 95% | 10.0g |
$15281.0 | 2023-07-06 | |
| Enamine | EN300-37332635-1.0g |
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide |
2768326-87-8 | 95% | 1.0g |
$3553.0 | 2023-07-06 | |
| Enamine | EN300-37408233-0.05g |
2768326-87-8 | 0.05g |
$2984.0 | 2023-07-06 | |||
| Enamine | EN300-37408233-0.1g |
2768326-87-8 | 0.1g |
$3126.0 | 2023-07-06 |
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide Littérature connexe
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
2768326-87-8 (N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangsu Kolod Food Ingredients Co.,ltd
Membre gold
Fournisseur de Chine
Lot
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif